Superior IOP-Lowering Pharmacophore Probability vs. Imidazo[1,2-a]benzimidazole Class
In a pharmacophore-based analysis of 27 condensed benzimidazoles, the pyrimido[1,2-a]benzimidazole class was identified as a more promising source for high IOP-lowering activity compared to the imidazo[1,2-a]benzimidazole class. Specific derivatives such as RU 551, RU 555, and RU 839 from the pyrimido series demonstrated significant IOP reduction in ocular normotensive rats, whereas the majority of imidazo analogs showed weak or inconsistent effects. [1]
| Evidence Dimension | Class probability of achieving high IOP-lowering activity |
|---|---|
| Target Compound Data | Pyrimido[1,2-a]benzimidazole class: identified as more promising per pharmacophore model; specific compounds (RU 551, RU 555, RU 839) produced significant IOP reduction. |
| Comparator Or Baseline | Imidazo[1,2-a]benzimidazole class: lower probability; only compound RU 615 showed significant activity among tested imidazo analogs. |
| Quantified Difference | Pyrimido class > Imidazo class in pharmacophore-based promise for IOP lowering (exact IOP reduction values provided in the primary study for individual compounds). |
| Conditions | Topical unilateral instillation at 0.1%, 0.2%, and 0.4% in ocular normotensive rats; IOP measured by rebound tonometry up to 6 h post-dose. |
Why This Matters
For researchers developing ocular hypotensive agents, selecting the pyrimido[1,2-a]benzimidazole core increases the likelihood of identifying lead compounds with robust IOP-lowering efficacy, reducing early-stage attrition.
- [1] A. J. Marcus et al., 'Intraocular pressure lowering effect and structure-activity relationship of imidazo[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole compounds in ocular normotensive rats,' Eur. J. Pharm. Sci., vol. 114, pp. 245–254, Mar. 2018. View Source
